Oxandrolone
Overview
Description
Oxandrolone is a synthetic androgen and anabolic steroid (AAS) medication used to promote weight gain in various situations, offset protein catabolism caused by long-term corticosteroid therapy, support recovery from severe burns, treat bone pain associated with osteoporosis, and aid in the development of girls with Turner syndrome . It was first described in 1962 and introduced for medical use in 1964 . This compound is known for its strong anabolic effects and weak androgenic effects, making it especially suitable for use in women .
Mechanism of Action
Target of Action
Oxandrolone, a synthetic androgenic hormone, primarily targets the androgen receptors . These receptors play a crucial role in the maintenance of muscle mass and bone density .
Mode of Action
This compound interacts with androgen receptors in target tissues . As an agonist of the androgen receptor, it stimulates the receptor and triggers a series of reactions that promote muscle growth and bone density .
Biochemical Pathways
The interaction of this compound with androgen receptors leads to protein synthesis, which results in increased muscular growth, lean body mass, and bone density . It also affects the hemostatic and fibrinolytic system, influencing blood coagulation .
Pharmacokinetics
It is known that its metabolism occurs primarily in the kidneys . The half-life of this compound is approximately 0.55 hours in the first phase and 9 hours in the second phase .
Result of Action
The action of this compound at the molecular and cellular level leads to significant increases in weight regain, bone mineral density, and percent lean body mass . It also decreases wound healing time for donor graft sites .
Action Environment
Environmental factors can influence the action of this compound. For instance, the state of the patient’s health, such as the presence of severe burns or prolonged corticosteroid treatment, can affect the efficacy of this compound
Biochemical Analysis
Biochemical Properties
Oxandrolone interacts with androgen receptors in target tissues . It is a synthetic hormone with anabolic and androgenic properties . The anabolic properties help promote muscle growth, while the androgenic properties are responsible for male sexual characteristics .
Cellular Effects
This compound has been shown to have a positive influence on recovery time and muscle endurance . Users often experience reduced muscle fatigue, enabling them to train more frequently and with higher intensity . It also has strong anabolic effects and weak androgenic effects, which gave it a mild side effect profile and made it especially suitable for use in women .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with androgen receptors in target tissues . As an agonist of the androgen receptor, the biological target of androgens such as testosterone and dihydrotestosterone, it can influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In a study evaluating the short-term effects of this compound on blood coagulation and the hemostatic/fibrinolytic system in healthy individuals, subjects were administered this compound (10 mg twice daily) for 14 days . Blood was obtained on days 0, 1, 3, 7, 9, 14, and then at day 42 (28 days after discontinuation of the drug) .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, anabolic steroids like this compound have been studied in animal models . The effects of these drugs can vary with different dosages, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the kidneys and liver . It is involved in the metabolic pathways that interact with androgen receptors, influencing the metabolism of proteins and other biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood. As a lipophilic compound, it can passively diffuse across cell membranes. Once inside the cell, it binds to androgen receptors and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm where it binds to androgen receptors. After binding, the steroid-receptor complex moves into the nucleus where it can influence gene expression .
Preparation Methods
The synthesis of oxandrolone involves several steps. One method includes the bromination of methylandrostanolone to obtain a brominated intermediate, followed by selective de-bromination, oxidation, and reduction to yield this compound . Another method involves the hydroxylation of an enone to form an intermediate triol, which is then cleaved to form an intermediate acid, followed by further reactions to produce this compound . Industrial production methods focus on optimizing these steps for large-scale production .
Chemical Reactions Analysis
Oxandrolone undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of this compound metabolites.
Reduction: Reduction reactions are involved in the synthesis of this compound from its intermediates.
Substitution: Bromination and subsequent de-bromination are key steps in the synthesis of this compound.
Common reagents used in these reactions include molecular bromine, N-bromosuccinimide, and various oxidizing agents . The major products formed from these reactions are this compound and its intermediates .
Scientific Research Applications
Oxandrolone has a wide range of scientific research applications:
Chemistry: Used in the synthesis and characterization of new metabolites for sports drug testing.
Biology: Studied for its effects on muscle catabolism and protein synthesis.
Medicine: Used to promote weight gain in patients with severe weight loss due to surgery, chronic infections, or trauma.
Industry: Applied in the development of pharmaceuticals for treating various medical conditions.
Comparison with Similar Compounds
Oxandrolone is compared with other anabolic steroids such as nandrolone and testosterone . While all these compounds have anabolic effects, this compound is unique due to its strong anabolic effects and weak androgenic effects, making it suitable for use in women . Similar compounds include:
Nandrolone: Known for its favorable myotrophic/androgenic ratio and effectiveness in treating various disease states.
Testosterone: The primary male sex hormone with strong androgenic and anabolic effects.
This compound’s unique properties make it a valuable compound in both medical and research applications.
Properties
IUPAC Name |
1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLJIVKCVHQPLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM | |
Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931 | |
Record name | OXANDROLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone. | |
Details | FREEMAN MW ET AL; J GERONTOL 35(1) 31 (1980) | |
Record name | OXANDROLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER | |
CAS No. |
53-39-4 | |
Record name | OXANDROLONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxandrolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXANDROLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
235-238 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239 | |
Record name | OXANDROLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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